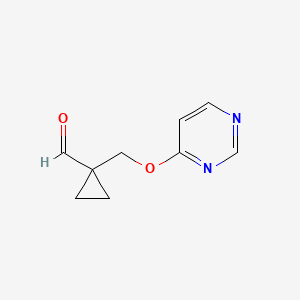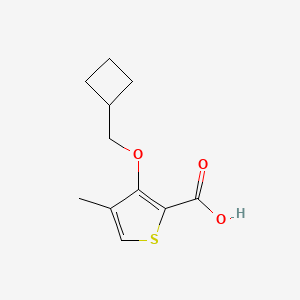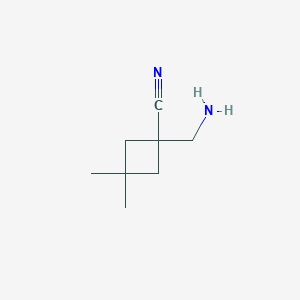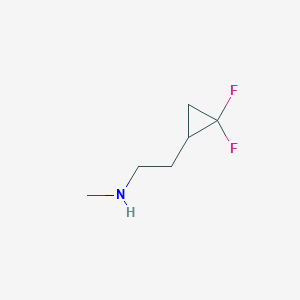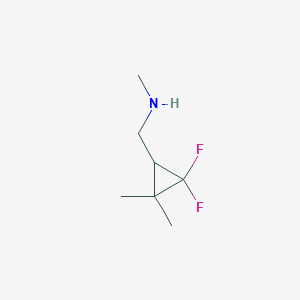
tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate
Vue d'ensemble
Description
Tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate (TBATC) is an organic compound that belongs to the family of triazole derivatives. It is widely used in the synthesis of a range of important biochemicals, drugs, and other compounds. TBATC is a versatile compound that has been found to be effective in various applications, including as an inhibitor of certain enzymes and as a ligand for metal ions.
Applications De Recherche Scientifique
X-Ray Structure and Analysis
In a study focusing on triazolyl-indole bearing alkylsulfanyl moieties, a compound closely related to tert-butyl (1-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)propan-2-yl)carbamate was synthesized and analyzed using X-Ray diffraction and NMR spectroscopy. This research highlights the structural and electronic properties of such compounds, which are critical for understanding their potential applications in scientific research (Boraei et al., 2021).
Characterization Using 2D NMR Experiments
A similar tert-butyl carbamate derivative was characterized in another study using 2D heteronuclear NMR experiments. This technique provided detailed insights into the structure of the compound, demonstrating the importance of advanced spectroscopic methods in the analysis of complex organic molecules (Aouine et al., 2016).
Synthesis Routes and Modifications
Research into the synthesis of related compounds shows the versatility and potential for modification of tert-butyl carbamate derivatives. These studies reveal various synthetic routes and the possibility of selective modification, which are crucial for developing new compounds with desired properties (Pokhodylo et al., 2019).
Role in Synthesis of Biological Compounds
Tert-butyl carbamate derivatives play a significant role as intermediates in the synthesis of biologically active compounds. This highlights their importance in pharmaceutical and medicinal chemistry research, where they are used as building blocks for more complex molecules (Zhao et al., 2017).
Molecular Structure and Hydrogen Bond Analysis
Another study focused on the molecular structure and hydrogen bond analysis of carbamate derivatives, including tert-butyl carbamate compounds. Understanding these interactions is vital for applications in crystal engineering and material science (Das et al., 2016).
Propriétés
IUPAC Name |
tert-butyl N-[1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N5O2/c1-8(13-10(17)18-11(2,3)4)6-16-7-9(5-12)14-15-16/h7-8H,5-6,12H2,1-4H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJRKBQUHOAPBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=N1)CN)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





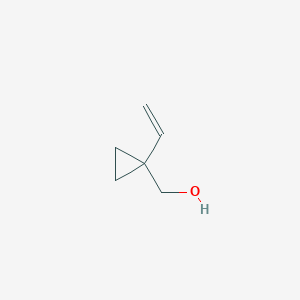
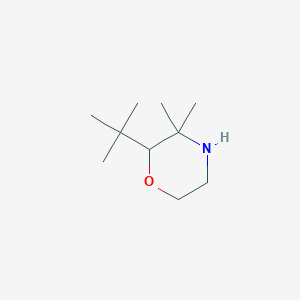
![9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane](/img/structure/B1480532.png)
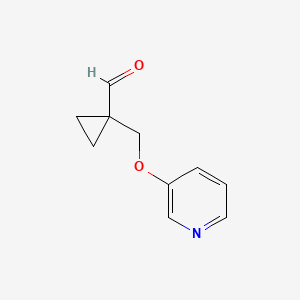
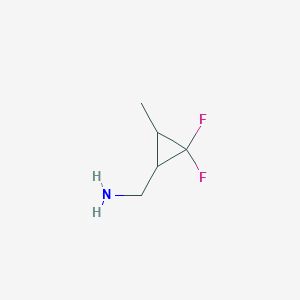
![7-(2-Fluorophenyl)-5-azaspiro[2.4]heptane](/img/structure/B1480537.png)

